9-benzyl-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-BENZYL-4-BUTYL-6-CHLORO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a benzyl group, a butyl chain, and a chlorine atom attached to a chromeno-oxazinone core
Preparation Methods
The synthesis of 9-BENZYL-4-BUTYL-6-CHLORO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Chromeno Core: The initial step involves the formation of the chromeno core through a cyclization reaction of appropriate precursors.
Introduction of the Oxazinone Ring: The oxazinone ring is introduced via a condensation reaction with suitable reagents.
Functional Group Modifications: The benzyl, butyl, and chlorine groups are introduced through various substitution reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
9-BENZYL-4-BUTYL-6-CHLORO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound’s structure suggests potential pharmacological applications. It may be investigated for its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 9-BENZYL-4-BUTYL-6-CHLORO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 9-BENZYL-4-BUTYL-6-CHLORO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other chromeno-oxazinone derivatives These compounds share a similar core structure but differ in the substituents attached to the core
Some similar compounds include:
- 9-BENZYL-4-METHYL-6-CHLORO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE
- 9-BENZYL-4-BUTYL-6-FLUORO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE
- 9-BENZYL-4-BUTYL-6-CHLORO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-THIONE
Properties
Molecular Formula |
C22H22ClNO3 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
9-benzyl-4-butyl-6-chloro-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H22ClNO3/c1-2-3-9-16-10-20(25)27-21-17(16)11-19(23)22-18(21)13-24(14-26-22)12-15-7-5-4-6-8-15/h4-8,10-11H,2-3,9,12-14H2,1H3 |
InChI Key |
NPZXTADNWRAOAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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